4-Phenylpyrimidine

Catalog No.
S570514
CAS No.
3438-48-0
M.F
C10H8N2
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylpyrimidine

CAS Number

3438-48-0

Product Name

4-Phenylpyrimidine

IUPAC Name

4-phenylpyrimidine

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-8H

InChI Key

MKLQPIYLZMLAER-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2

The exact mass of the compound 4-Phenylpyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84249. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Medicinal Chemistry

  • Drug Discovery: 4-Phenylpyrimidine serves as a valuable scaffold for designing and developing new drugs. Its core structure can be modified with various functional groups to target specific biological processes. Researchers are actively investigating 4-phenylpyrimidine derivatives for their potential to treat various diseases, including cancer, neurodegenerative diseases, and infectious diseases [].
  • Kinase Inhibitors: Some 4-phenylpyrimidine derivatives exhibit inhibitory activity against kinases, enzymes involved in cell signaling pathways. Kinase inhibitors are a class of drugs with diverse therapeutic applications, and 4-phenylpyrimidine-based inhibitors are being explored for their potential in cancer treatment [].

Organic Synthesis

  • Building Block: 4-Phenylpyrimidine is a versatile building block for organic synthesis. Chemists can utilize it to synthesize more complex molecules with desired properties. Its reactive sites allow for various functional group transformations, making it a valuable tool for creating new molecules for various research purposes [].

4-Phenylpyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted at the 4-position with a phenyl group. Its chemical formula is C10H8N2C_{10}H_8N_2, and it is classified as a biaryl compound, specifically a pyrimidine derivative. The structure of 4-phenylpyrimidine features a six-membered aromatic ring fused with a five-membered nitrogen-containing ring, which contributes to its unique chemical properties and biological activities .

Due to the presence of both nitrogen atoms in the pyrimidine ring and the phenyl substituent. Notable reactions include:

  • Nitration: The compound can undergo nitration, where the nature of the products depends on the nitrating agents used. Mixed nitric and sulfuric acids typically yield nitro derivatives .
  • Substitution Reactions: The nitrogen atoms in the pyrimidine ring can facilitate electrophilic substitution reactions, allowing for further functionalization of the molecule.
  • Formation of Thiones: 4-Phenylpyrimidine can react to form thiones, which have been studied for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) .

4-Phenylpyrimidine exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE) and cyclooxygenase enzymes. Its derivatives have shown potential in treating conditions like Alzheimer's disease due to their ability to inhibit AChE, which is involved in neurotransmitter breakdown . Additionally, compounds derived from 4-phenylpyrimidine have been investigated for their anti-inflammatory properties through COX inhibition.

Several methods exist for synthesizing 4-phenylpyrimidine, including:

  • Condensation Reactions: One common method involves the condensation of phenylurea with α-haloketones or aldehydes under basic conditions.
  • Cyclization Reactions: Another approach is through cyclization reactions involving urea derivatives and appropriate carbonyl compounds, often facilitated by acidic or basic catalysts .
  • Mitsunobu Reaction: This method allows for the introduction of various substituents at different positions on the pyrimidine ring, enhancing its structural diversity .

4-Phenylpyrimidine and its derivatives are utilized in various fields:

  • Pharmaceuticals: Due to their AChE inhibitory activity, they are explored as potential treatments for neurodegenerative diseases.
  • Anti-inflammatory Agents: Compounds derived from 4-phenylpyrimidine are being studied for their ability to inhibit COX enzymes, making them candidates for anti-inflammatory drugs .
  • Chemical Probes: They serve as intermediates in organic synthesis and as chemical probes in biological studies.

Research has demonstrated that 4-phenylpyrimidine interacts with several biological targets:

  • Acetylcholinesterase: It has been shown to selectively inhibit AChE with varying potency among its derivatives, indicating potential for therapeutic applications in cognitive disorders .
  • Cyclooxygenases: Studies indicate that certain derivatives can inhibit both COX-1 and COX-2 enzymes, contributing to their anti-inflammatory effects .

Several compounds share structural similarities with 4-phenylpyrimidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-PyridylpyrimidinePyridine derivativeExhibits different biological activities related to neurotransmission.
2-AminopyrimidineAmino-substitutedKnown for its role in nucleic acid synthesis.
5-FluorouracilFluorinated pyrimidineWidely used as an anticancer agent.
2-MethylpyrimidineMethyl-substitutedDisplays distinct pharmacological properties.

The uniqueness of 4-phenylpyrimidine lies in its specific substitution pattern and resultant biological activities, particularly its selectivity towards certain enzyme targets compared to other pyrimidines or pyridine derivatives.

XLogP3

1.9

LogP

1.92 (LogP)

Melting Point

56.0 °C

UNII

VQR91IRU2R

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3438-48-0

Wikipedia

4-phenylpyrimidine

Dates

Last modified: 08-15-2023

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